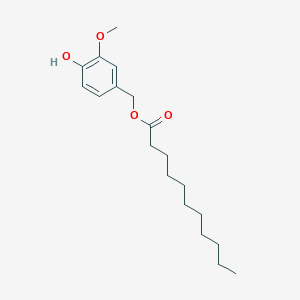
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate is a chemical compound with the molecular formula C19H30O4. It is an ester derived from undecanoic acid and a substituted phenol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methoxyphenyl)methyl undecanoate typically involves the esterification of undecanoic acid with (4-Hydroxy-3-methoxyphenyl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized acid catalysts on solid supports can also be employed to streamline the production and reduce the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl undecanoate involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active phenolic compound, which can then exert its effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Hydroxy-3-methoxyphenyl)methyl octanoate: Similar structure but with a shorter alkyl chain.
(4-Hydroxy-3-methoxyphenyl)methyl decanoate: Similar structure but with a slightly shorter alkyl chain.
(4-Hydroxy-3-methoxyphenyl)methyl dodecanoate: Similar structure but with a longer alkyl chain.
Uniqueness
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
906465-18-7 |
|---|---|
Molekularformel |
C19H30O4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(4-hydroxy-3-methoxyphenyl)methyl undecanoate |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-9-10-11-19(21)23-15-16-12-13-17(20)18(14-16)22-2/h12-14,20H,3-11,15H2,1-2H3 |
InChI-Schlüssel |
CDKWGGBSPOSAKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-{[4-(Benzyloxy)phenyl]sulfanyl}furan-2-yl)imidazolidine-2,4-dione](/img/structure/B12594209.png)
![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
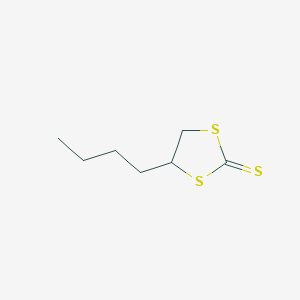
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
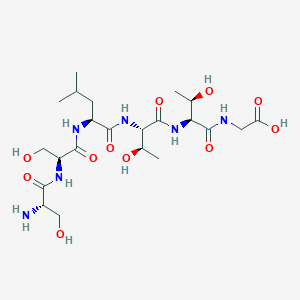
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
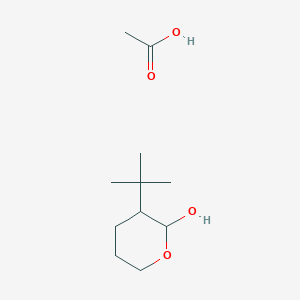
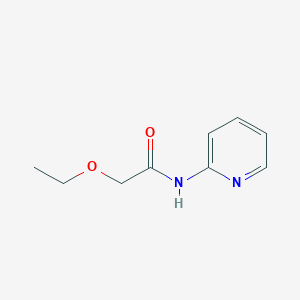

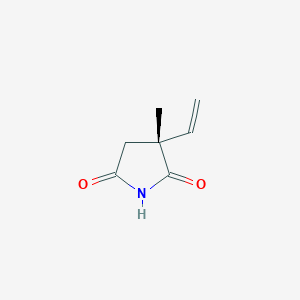

![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
